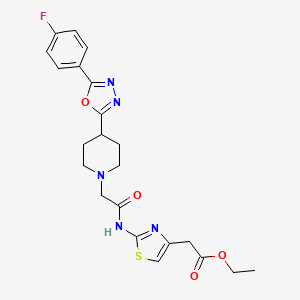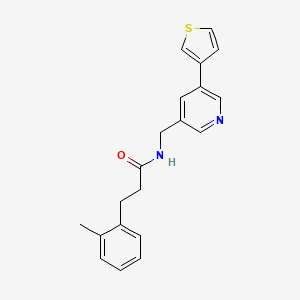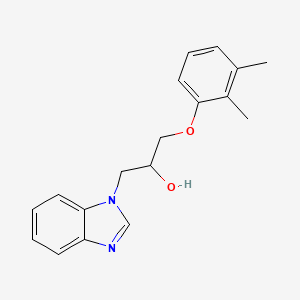![molecular formula C26H23N3O3 B2485816 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-37-2](/img/structure/B2485816.png)
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions that carefully introduce functional groups to the core structure. One practical approach for synthesizing similar compounds involves starting from readily available materials such as dimethoxynaphthalene and proceeding through lithiation, cyclization, and reduction steps to build the complex quinoline scaffold (Bänziger et al., 2000). Microwave-assisted synthesis has been noted for enhancing reaction rates and improving yields for related pyrazolo[3,4‐b]quinolines, showcasing the efficiency of modern synthetic techniques (Mogilaiah et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinolines is characterized by a fused ring system that combines quinoline with a pyrazole moiety. The detailed crystallographic analysis reveals intricate details about bond lengths, angles, and the overall three-dimensional conformation of these molecules. Studies like those conducted by Baumer et al. (2004) provide insight into the molecular arrangement and interactions, such as hydrogen bonding patterns, that influence the stability and reactivity of these compounds (Baumer et al., 2004).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinolines engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can be harnessed in synthetic chemistry to create novel derivatives with potential biological activity. For instance, reactions involving arylhydrazinium chlorides and chloroquinoline carbaldehydes lead to hydrazones and pyrazoloquinolines, highlighting the versatility of these compounds in organic synthesis (Kumara et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinolines, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. Techniques like X-ray crystallography and spectroscopy provide valuable data on these aspects. Research into related compounds has shown the influence of substituents on these physical properties, offering a pathway to tailor these molecules for specific uses (Gondek et al., 2008).
Chemical Properties Analysis
The chemical properties of pyrazolo[4,3-c]quinolines, such as acidity, basicity, photoluminescence, and electroluminescence, are determined by their molecular structure and electronic configuration. Studies on methoxy and carboethoxy derivatives have explored their luminescent properties, demonstrating potential applications in organic electronics and photonics (Gondek et al., 2008).
Eigenschaften
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-16-5-9-18(10-6-16)29-26-20-13-23(31-3)24(32-4)14-22(20)27-15-21(26)25(28-29)17-7-11-19(30-2)12-8-17/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIWCKMFGEZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)


![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)
![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)



![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)